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molecular formula C10H10N2O2S B8748229 4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid CAS No. 306276-93-7

4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid

Cat. No. B8748229
M. Wt: 222.27 g/mol
InChI Key: ADHAIUNWSZPFBC-UHFFFAOYSA-N
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Patent
US06541423B1

Procedure details

99 g of 3-amino-2-methylbenzoic acid (0.655 mol) were initially charged in 500 ml of acetic acid and, at 80° C,. admixed with 51 g of methyl isothiocyanate (7 mol) in 100 ml of acetic acid. After 2 h, 106 g of bromine (0.66 mol) in 20 ml of acetic acid were added dropwise at 50° C. The mixture was subsequently heated at about 100° C. for 2 h and, after the reaction had ended, allowed to cool. The precipitate was filtered off, the filtrate was concentrated to about 50 ml and the remaining filtrate and the precipitate were added to water. The aqueous phase was adjusted to pH 5 and the precipitate was filtered off at 8° C. It was subsequently washed with water and dried. Yield: 66 g (42%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:12][N:13]=[C:14]=[S:15].BrBr>C(O)(=O)C>[CH3:12][NH:13][C:14]1[S:15][C:10]2[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[C:3]([CH3:11])[C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
CN=C=S
Step Three
Name
Quantity
106 g
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about 50 ml
ADDITION
Type
ADDITION
Details
the remaining filtrate and the precipitate were added to water
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off at 8° C
WASH
Type
WASH
Details
It was subsequently washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CNC=1SC2=C(N1)C(=C(C=C2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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